

Physical and chemical properties of L(-)-Glucose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **L(-)-Glucose**

Cat. No.: **B1675105**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **L(-)-Glucose**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **L(-)-Glucose**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data and experimental context for this unique monosaccharide.

Introduction

L(-)-Glucose (CAS #921-60-8), the enantiomer of the naturally abundant D-Glucose, is a six-carbon aldose sugar with the same molecular formula (C₆H₁₂O₆) and connectivity as its D-isomer.^[1] However, its stereochemical configuration is a mirror image, resulting in distinct biological and physical properties.^[1] While D-Glucose is a primary energy source for most living organisms, **L(-)-Glucose** is not metabolized by most cells because it cannot be phosphorylated by hexokinase, a critical enzyme in the glycolysis pathway.^{[1][2][3]} This non-metabolizable nature makes it a valuable tool in various research and diagnostic applications.^[1] **L(-)-Glucose** is typically a white crystalline powder and is not found in abundance in nature, necessitating its synthesis for research and commercial purposes.^{[1][2][4]}

Physical Properties of L(-)-Glucose

The physical properties of **L(-)-Glucose** are summarized in the table below, providing a direct comparison of key quantitative data.

Property	Value	Units	Notes
Molecular Formula	C ₆ H ₁₂ O ₆		[1] [2]
Molecular Weight	180.16	g/mol	[1]
Melting Point	153 - 156	°C	[4] [5] [6]
Specific Rotation [α]	-52.0	degrees	(c=10, H ₂ O, NH ₃ , 20°C) [5]
Solubility in Water	50	mg/mL	[1]
0.1	g/mL		[4] [7]
Appearance	White crystalline powder		[1] [4]
Density	1.54	g/cm ³	[2]

Chemical Properties of L(-)-Glucose

L(-)-Glucose shares many chemical properties with D-Glucose due to the presence of the same functional groups (an aldehyde and five hydroxyl groups).[\[1\]](#) However, its stereochemistry dictates its interactions in chiral environments, such as with enzymes.

Property	Description
Structure	A six-carbon aldose sugar, existing in both linear and cyclic (glucopyranose) forms. It is the enantiomer of D-Glucose. [1] [2]
Stability	Stable at room temperature. [1]
Reactivity	Can undergo reactions typical of aldoses, such as oxidation and reduction. The stereochemistry of the products will be opposite to those derived from D-Glucose.
Biological Inactivity	Not metabolized by most organisms as it is not a substrate for hexokinase, the first enzyme in glycolysis. [1] [2] [3]

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which **L(-)-Glucose** transitions from a solid to a liquid.

Methodology:

- Sample Preparation: A small amount of dry, powdered **L(-)-Glucose** is packed into a capillary tube to a height of 2-3 mm.[8]
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9] c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[8]
- Data Reporting: The melting point is reported as a range from the onset to the completion of melting.

Determination of Specific Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of **L(-)-Glucose**, which is a characteristic property of chiral molecules.

Methodology:

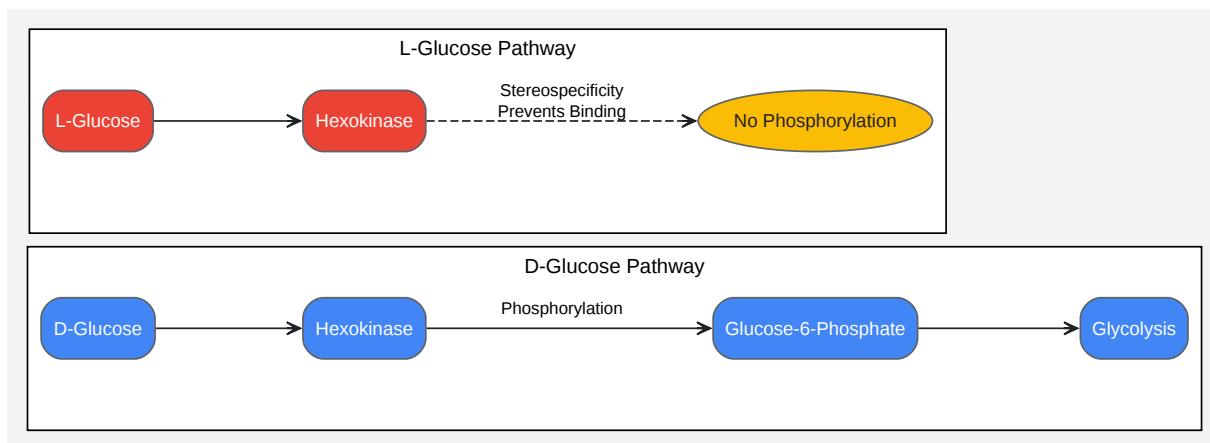
- Solution Preparation: A solution of **L(-)-Glucose** of a known concentration (c , in g/mL) is prepared in a specified solvent (e.g., water).
- Apparatus: A polarimeter is used for this measurement.
- Procedure: a. The polarimeter is calibrated with the pure solvent. b. The sample solution is placed in a polarimeter cell of a known path length (l , in decimeters). c. The observed

rotation (α) of the plane-polarized light is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$ ^[10]
- Data Reporting: The specific rotation is reported with the temperature, wavelength, concentration, and solvent used.

Determination of Solubility

Objective: To determine the maximum amount of **L(-)-Glucose** that can dissolve in a given amount of a solvent at a specific temperature.

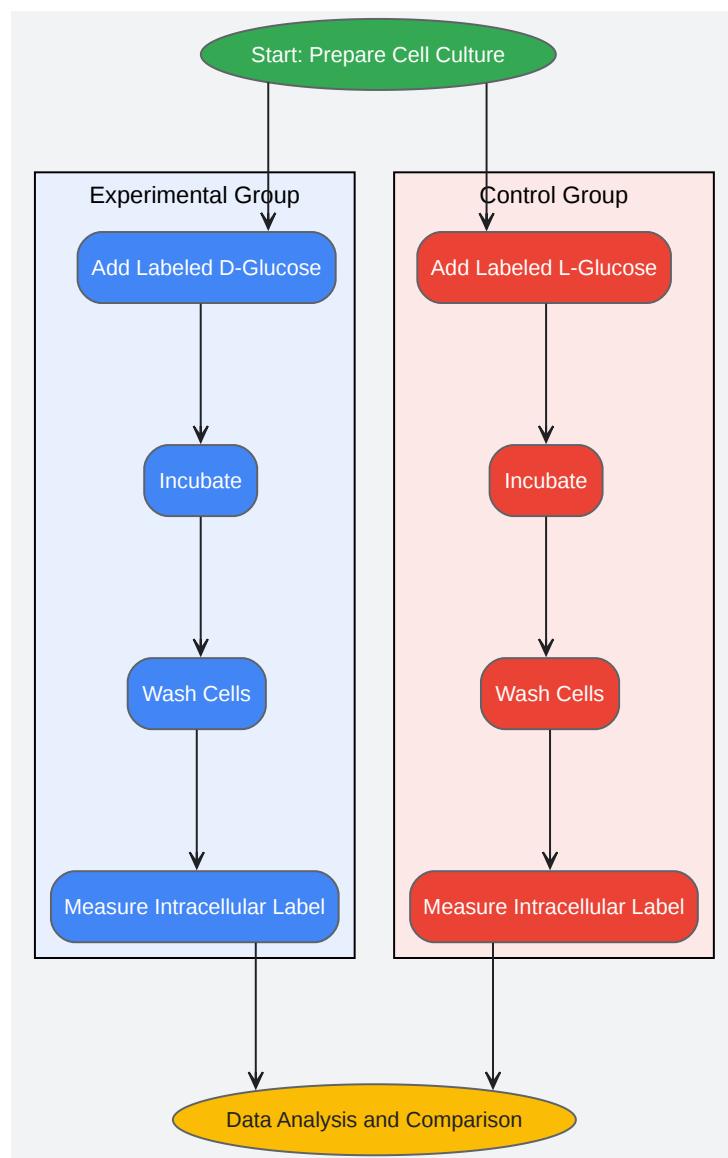

Methodology:

- Equilibrium Method: a. An excess amount of **L(-)-Glucose** is added to a known volume of the solvent (e.g., water) in a sealed container. b. The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).^[11] c. The saturated solution is filtered to remove any undissolved solid. d. The concentration of **L(-)-Glucose** in the clear, saturated solution is determined using an appropriate analytical method (e.g., gravimetric analysis after solvent evaporation, or a spectroscopic method).
- Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/100 mL) at the specified temperature.

Signaling Pathways and Logical Relationships

Differential Metabolism of Glucose Enantiomers

The primary reason for the biological inactivity of **L(-)-Glucose** in most organisms is its stereospecific interaction with the enzyme hexokinase. This logical relationship is crucial for understanding its use as a negative control in metabolic studies.



[Click to download full resolution via product page](#)

Caption: Differential metabolic pathways of D-Glucose and L-Glucose.

Experimental Workflow: L-Glucose as a Control in Uptake Assays

This diagram illustrates a typical experimental workflow where **L(-)-Glucose** is used as a negative control to differentiate between specific transporter-mediated uptake and non-specific diffusion of glucose into cells.

[Click to download full resolution via product page](#)

Caption: Workflow for a glucose uptake assay using L-Glucose as a control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chempep.com [chempep.com]
- 2. L-Glucose - Wikipedia [en.wikipedia.org]
- 3. L-Glucose: Uses, Characteristics_Chemicalbook [chemicalbook.com]
- 4. glycodepot.com [glycodepot.com]
- 5. Thermo Scientific Chemicals L(-)-Glucose, 98% | Fisher Scientific [fishersci.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. L-GLUCOSE | 921-60-8 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Physical and chemical properties of L(-)-Glucose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675105#physical-and-chemical-properties-of-l-glucose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com